Thymidine-3',5'-diphosphate

Vue d'ensemble

Description

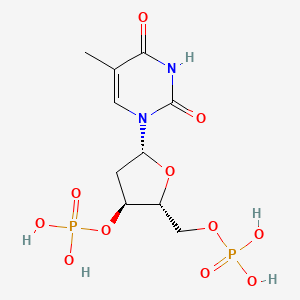

Thymidine-3’,5’-diphosphate, also known as Deoxythymidine 3′,5′-diphosphate or pdTp, is a nucleotide diphosphate. It is an ester of pyrophosphoric acid with the nucleoside thymidine . It is a selective small molecule inhibitor of staphylococcal nuclease and tudor domain containing 1 (SND1, the miRNA regulatory complex RISC subunit) and inhibits SND1 activity . It exhibits anti-tumor efficacy in vivo .

Synthesis Analysis

Thymidine-3’,5’-diphosphate is produced from Thymidine monophosphate by Thymidylate kinase (TMPK), a nucleoside monophosphate kinase . It can be further phosphorylated to its active triphosphate antiviral or antitumor moieties .Molecular Structure Analysis

The molecular formula of Thymidine-3’,5’-diphosphate is C10H16N2O11P2 . It consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase thymine .Chemical Reactions Analysis

Thymidine-3’,5’-diphosphate is the key product of pyrimidine synthesis in organisms. It is produced by thymidylate kinase (TMPK) catalyzed phosphorylation of 5′-thymidine monophosphate (dTMP), which requires ATP and Mg2+. Thymidine-3’,5’-diphosphate is further catalyzed by TMPK to thymidine 5′-triphosphate (dTTP) .Physical And Chemical Properties Analysis

Thymidine-3’,5’-diphosphate has a molecular weight of 402.19 . It is a white solid . It is soluble in water and DMSO .Applications De Recherche Scientifique

Substrate for Kinase Enzymes

dTDP serves as a substrate for various nucleoside diphosphate kinases, which are enzymes that transfer phosphate groups from nucleotide triphosphates to nucleotide diphosphates .

DNA Synthesis and Cellular Growth

It is involved in the de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis, which is essential for DNA synthesis and cellular growth .

Analytical Studies

Thymidine-3’,5’-diphosphate has been used in analytical studies, such as liquid chromatography-mass spectrometry analysis (LC/MS), to quantify metabolites from plasma and tumor interstitial fluid .

Monitoring Nucleotide Phosphorylation

It has been used as a substrate to investigate the efficacy of online methodologies for direct monitoring of nucleoside monophosphate and nucleotide diphosphate phosphorylation .

Mécanisme D'action

Target of Action

Thymidine-3’,5’-diphosphate (also known as Deoxythymidine 3′,5′-diphosphate or pdTp) is a selective small molecule inhibitor that primarily targets staphylococcal nuclease and tudor domain-containing 1 (SND1) , a subunit of the microRNA regulatory complex RISC . These targets play crucial roles in various biological processes, including DNA replication and gene regulation.

Mode of Action

Thymidine-3’,5’-diphosphate interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of SND1 , thereby affecting the function of the RISC complex

Biochemical Pathways

It is known that the compound’s inhibition of snd1 can impact the function of the risc complex, which plays a key role in the regulation of gene expression

Result of Action

Thymidine-3’,5’-diphosphate exhibits anti-tumor efficacy in vivo . This suggests that the compound’s action on its targets may lead to molecular and cellular effects that inhibit tumor growth.

Safety and Hazards

Propriétés

IUPAC Name |

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNCBOPUCJOHLS-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951298 | |

| Record name | 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thymidine-3',5'-diphosphate | |

CAS RN |

2863-04-9 | |

| Record name | Thymidine 3',5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

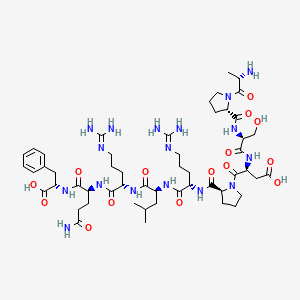

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1679063.png)

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)